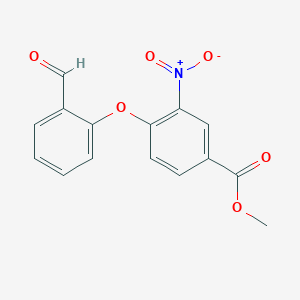Methyl 4-(2-formylphenoxy)-3-nitrobenzenecarboxylate
CAS No.: 80248-06-2
Cat. No.: VC4028057
Molecular Formula: C15H11NO6
Molecular Weight: 301.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 80248-06-2 |
|---|---|
| Molecular Formula | C15H11NO6 |
| Molecular Weight | 301.25 g/mol |
| IUPAC Name | methyl 4-(2-formylphenoxy)-3-nitrobenzoate |
| Standard InChI | InChI=1S/C15H11NO6/c1-21-15(18)10-6-7-14(12(8-10)16(19)20)22-13-5-3-2-4-11(13)9-17/h2-9H,1H3 |
| Standard InChI Key | FNRLYNOJRFASRB-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2C=O)[N+](=O)[O-] |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2C=O)[N+](=O)[O-] |
Introduction
Chemical Identification and Structural Properties
Methyl 4-(2-formylphenoxy)-3-nitrobenzenecarboxylate is identified by the systematic name methyl 4-(2-formylphenoxy)-3-nitrobenzoate and is alternatively termed Benzoic acid, 4-(2-formylphenoxy)-3-nitro-, methyl ester in IUPAC nomenclature . Its molecular formula, C₁₅H₁₁NO₆, corresponds to a molecular weight of 301.25 g/mol . The compound’s structure features a benzoate core substituted with a nitro group at the 3-position and a 2-formylphenoxy moiety at the 4-position (Figure 1).
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 80248-06-2 | |
| Molecular Formula | C₁₅H₁₁NO₆ | |
| Molecular Weight | 301.25 g/mol | |
| Melting Point | 117–119°C | |
| Storage Conditions | Sealed, dry, 2–8°C | |
| Hazard Classification | Irritant |
The compound’s crystalline form and stability under inert atmospheres (e.g., nitrogen or argon) are critical for its handling . Its solubility profile favors polar aprotic solvents such as dichloromethane and dimethylformamide, which are commonly employed in its synthetic applications .
Synthesis and Production Methods
The synthesis of methyl 4-(2-formylphenoxy)-3-nitrobenzenecarboxylate involves multi-step organic reactions, typically starting from substituted benzoic acid derivatives. One documented route proceeds via the following stages:
-
Acylation of 4-Hydroxy-3-nitrobenzoic Acid:
The precursor 4-hydroxy-3-nitrobenzoic acid undergoes esterification with methanol in the presence of a catalytic acid (e.g., sulfuric acid) to yield methyl 4-hydroxy-3-nitrobenzoate . -
Etherification with 2-Formylphenol:
The hydroxyl group at the 4-position of the benzoate reacts with 2-formylphenol under Mitsunobu conditions or using a base like potassium carbonate in a polar solvent (e.g., DMF). This step introduces the formylphenoxy side chain . -
Purification:
The crude product is purified via recrystallization or column chromatography to achieve >95% purity, as required for pharmaceutical intermediates .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Esterification | Methanol, H₂SO₄, reflux | 85–90% | |
| Etherification | 2-Formylphenol, K₂CO₃, DMF, 80°C | 75–80% | |
| Purification | Ethanol/water recrystallization | 95% |
Optimized protocols emphasize minimizing side reactions, such as nitro group reduction or formyl oxidation, through controlled reaction temperatures and inert atmospheres .
Applications in Pharmaceutical Synthesis
Methyl 4-(2-formylphenoxy)-3-nitrobenzenecarboxylate is primarily utilized as a building block in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents . For example, it serves as a precursor in the production of Niraparib (MK-4827), a PARP inhibitor approved for ovarian and breast cancer treatment . The nitro and formyl groups in its structure enable sequential modifications, including:
-
Reduction of Nitro to Amine: Catalytic hydrogenation converts the nitro group to an amine, facilitating subsequent coupling reactions .
-
Aldehyde Functionalization: The formyl group participates in condensation reactions to form imine or hydrazone linkages, critical for drug-target interactions .
Table 3: Role in API Synthesis
| API | Therapeutic Use | Function of Compound | Source |
|---|---|---|---|
| Niraparib | Ovarian/Breast Cancer | PARP inhibitor intermediate | |
| Roxadustat | Anemia (Phase III) | Oxygen-sensing pathway modulator |
Recent advancements highlight its utility in synthesizing hypoxia-inducible factor (HIF) stabilizers, such as Roxadustat, which modulate erythropoietin production .
Physicochemical and Spectroscopic Data
The compound’s structural elucidation relies on spectroscopic techniques:
-
IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (ester C=O), 1520 cm⁻¹ (aromatic NO₂), and 1690 cm⁻¹ (formyl C=O) .
-
NMR (¹H): Signals at δ 8.5–8.7 ppm (aromatic protons), δ 10.1 ppm (formyl proton), and δ 3.9 ppm (methoxy group) .
-
Mass Spectrometry: Molecular ion peak at m/z 301.25 (M⁺), with fragment ions at m/z 255 (loss of HCO₂CH₃) and 181 (nitrobenzoate moiety) .
Thermogravimetric analysis (TGA) indicates decomposition above 200°C, underscoring the need for low-temperature storage .
Recent Research and Industrial Relevance
Emerging studies explore its role in synthesizing novel kinase inhibitors and antimicrobial agents . Industrial demand remains high, with suppliers like MolCore and Key Organics offering custom synthesis services at scales from milligrams to kilograms . Challenges in large-scale production include optimizing yield during the etherification step and ensuring consistent purity for regulatory submissions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume